molecular formula C13H17NO2 B12985905 Methyl (R)-2-(piperidin-2-yl)benzoate

Methyl (R)-2-(piperidin-2-yl)benzoate

Cat. No.: B12985905
M. Wt: 219.28 g/mol
InChI Key: IEQZQZOYCGACDC-GFCCVEGCSA-N
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Description

Methyl ®-2-(piperidin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(piperidin-2-yl)benzoate typically involves the esterification of 2-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-(piperidin-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-(piperidin-2-yl)benzoic acid.

    Reduction: Methyl ®-2-(piperidin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl ®-2-(piperidin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-2-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-(pyrrolidin-2-yl)benzoate: Similar structure with a pyrrolidine ring instead of piperidine.

    Methyl ®-2-(morpholin-2-yl)benzoate: Contains a morpholine ring.

    Methyl ®-2-(piperazin-2-yl)benzoate: Features a piperazine ring.

Uniqueness

Methyl ®-2-(piperidin-2-yl)benzoate is unique due to its specific piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-[(2R)-piperidin-2-yl]benzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-/m1/s1

InChI Key

IEQZQZOYCGACDC-GFCCVEGCSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1[C@H]2CCCCN2

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCCN2

Origin of Product

United States

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